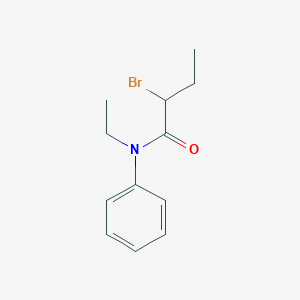

2-bromo-N-ethyl-N-phenylbutanamide

Descripción general

Descripción

2-Bromo-N-ethyl-N-phenylbutanamide is a synthetic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It belongs to the family of synthetic opioids and acts as a potent and selective agonist of the mu-opioid receptor. This compound was first synthesized in the 1970s as part of the effort to develop new pain relievers.

Métodos De Preparación

The synthesis of 2-bromo-N-ethyl-N-phenylbutanamide involves several steps. One common synthetic route includes the bromination of N-ethyl-N-phenylbutanamide. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2-Bromo-N-ethyl-N-phenylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form N-ethyl-N-phenylbutanamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can occur at the phenyl ring or the ethyl group, leading to the formation of various oxidized products.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Bromo-N-ethyl-N-phenylbutanamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: As a synthetic opioid, it is researched for its potential use as a pain reliever and its interactions with opioid receptors.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-ethyl-N-phenylbutanamide involves its interaction with the mu-opioid receptor. As a potent and selective agonist, it binds to the receptor and activates it, leading to analgesic effects. The activation of the mu-opioid receptor triggers a cascade of intracellular signaling pathways, resulting in the inhibition of pain signals and the modulation of neurotransmitter release.

Comparación Con Compuestos Similares

2-Bromo-N-ethyl-N-phenylbutanamide can be compared with other synthetic opioids, such as fentanyl and morphine. While all these compounds act on the mu-opioid receptor, this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:

Fentanyl: A potent synthetic opioid with a different chemical structure but similar receptor activity.

Morphine: A naturally occurring opioid with a well-known analgesic profile.

Oxycodone: Another synthetic opioid with distinct structural and pharmacological characteristics.

Actividad Biológica

Chemical Identity and Structure

2-Bromo-N-ethyl-N-phenylbutanamide is a synthetic compound characterized by the molecular formula CHBrNO and a molecular weight of 270.17 g/mol. It is primarily studied for its biological activity, particularly as a potent agonist of the mu-opioid receptor, which plays a crucial role in pain modulation and analgesic effects .

The primary mechanism of action for this compound involves its interaction with the mu-opioid receptor. As a selective agonist, it binds to this receptor, leading to the activation of intracellular signaling pathways that inhibit pain signals and modulate neurotransmitter release. This mechanism reflects its potential application in pain relief therapies.

Pharmacological Properties

The pharmacological profile of this compound can be compared to other synthetic opioids such as fentanyl and morphine. While all these compounds act on the mu-opioid receptor, this compound exhibits unique properties due to its specific chemical structure, which may influence its potency and side effect profile.

Comparative Analysis with Other Opioids

| Compound | Receptor Affinity | Potency (relative to morphine) | Unique Characteristics |

|---|---|---|---|

| This compound | High | Moderate | Selective mu-opioid receptor agonist |

| Fentanyl | Very High | 50-100 times | Rapid onset, short duration of action |

| Morphine | Moderate | Standard | Well-studied, established analgesic |

| Oxycodone | Moderate | Approximately equal | Extended-release formulations available |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models. For instance:

- Analgesic Efficacy : In animal models, the compound demonstrated significant analgesic effects comparable to traditional opioids. A study showed that administration led to a marked reduction in pain responses in models of acute pain.

- Side Effects Profile : Unlike some potent opioids, preliminary data suggest that this compound may have a lower incidence of respiratory depression, a common side effect associated with opioid use. This finding warrants further investigation into its safety profile.

- Potential for Abuse : Given its opioid-like activity, there are concerns about the potential for abuse. Studies focusing on behavioral responses in addiction models indicate that while it has addictive properties, they may be less pronounced than those seen with more potent opioids like fentanyl .

Safety and Toxicology

The safety data sheet for this compound indicates that it is a highly flammable liquid and vapor, necessitating careful handling in laboratory settings. Toxicological studies are ongoing to better understand its long-term effects and safety margins.

Propiedades

IUPAC Name |

2-bromo-N-ethyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14(4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUHMVCIFVWFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.